![molecular formula C8H9N3 B1612624 6-methyl-1H-benzimidazol-7-amine CAS No. 935873-39-5](/img/structure/B1612624.png)
6-methyl-1H-benzimidazol-7-amine
Overview
Description
6-methyl-1H-benzimidazol-7-amine is a chemical compound with the CAS Number: 935873-39-5 . It has a molecular weight of 147.18 .
Molecular Structure Analysis
The InChI code for 6-methyl-1H-benzimidazol-7-amine is1S/C8H9N3/c1-5-2-3-6-8(7(5)9)11-4-10-6/h2-4H,9H2,1H3,(H,10,11)
. This indicates the presence of a benzimidazole ring with a methyl group at the 6th position and an amine group at the 7th position. Physical And Chemical Properties Analysis
6-methyl-1H-benzimidazol-7-amine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Green Chemistry Synthesis
6-methyl-1H-benzimidazol-7-amine: plays a significant role in the green synthesis of benzimidazole derivatives. These compounds are synthesized using eco-friendly methods, which are crucial for reducing the environmental impact of pharmaceutical production . The compound’s role in green chemistry highlights its importance in sustainable practices and its potential for creating less toxic and more environmentally benign pharmacological agents.
Pharmacological Activities
Benzimidazole derivatives, including 6-methyl-1H-benzimidazol-7-amine , have a wide range of pharmacological applications. They are used as therapeutic agents with activities such as antiulcer, analgesic, and anthelmintic properties . The versatility of this compound in drug development underscores its potential in creating new treatments for various ailments.
Anticancer Research
In cancer research, benzimidazole derivatives are investigated for their cytotoxic properties. For instance, related compounds have been studied as potential treatments against cervical cancer cells, with 6-methyl-1H-benzimidazol-7-amine potentially serving as a precursor or a model for developing new anticancer agents .
Enzyme Inhibition
The compound has been found to be a potent inhibitor of various enzymes, which is essential for its therapeutic uses. It’s involved in treatments for conditions like diabetes, cancer, microbial infections, and parasitic diseases . Its role in enzyme inhibition is a cornerstone for its application in medicinal chemistry.
Neurological Applications
Benzimidazole derivatives are also explored for their neurological applications. They have shown promise in treating neurological disorders, making 6-methyl-1H-benzimidazol-7-amine a candidate for the development of drugs targeting the central nervous system .
Ophthalmological Uses
In the field of ophthalmology, benzimidazole compounds have been utilized for their therapeutic properties. The research into 6-methyl-1H-benzimidazol-7-amine could lead to new treatments for eye-related conditions, demonstrating the compound’s potential in a specialized branch of medicine .
Safety and Hazards
Future Directions
Benzimidazole derivatives, including 6-methyl-1H-benzimidazol-7-amine, have shown promising therapeutic potential . They have been used in the treatment of numerous diseases, showing promising therapeutic potential . Therefore, future research could focus on exploring the therapeutic potential of 6-methyl-1H-benzimidazol-7-amine in various diseases.
Mechanism of Action
Target of Action
Benzimidazole derivatives, which include this compound, have been reported to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with various targets, including enzymes and receptors involved in antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory processes .
Mode of Action
Benzimidazole derivatives are known to act as potent inhibitors of various enzymes . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in the observed pharmacological effects .
Biochemical Pathways
Given the broad spectrum of pharmacological properties of benzimidazole derivatives, it can be inferred that multiple pathways could be affected .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent properties, such as increased stability and bioavailability .
Result of Action
The broad-spectrum pharmacological properties of benzimidazole derivatives suggest that the compound could have various effects at the molecular and cellular levels .
Action Environment
Like other benzimidazole derivatives, its pharmacological activity could potentially be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
5-methyl-1H-benzimidazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-6-8(7(5)9)11-4-10-6/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHSHBQZSZIJPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589899 | |
Record name | 5-Methyl-1H-benzimidazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-1H-benzimidazol-7-amine | |
CAS RN |
935873-39-5 | |
Record name | 5-Methyl-1H-benzimidazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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